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Compound of Interest

Compound Name: Dichlorodimethylsilane

Cat. No.: B041323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dichlorodimethylsilane ((CH₃)₂SiCl₂) is a versatile organosilicon compound extensively

utilized in the fabrication of microfluidic devices, primarily composed of polydimethylsiloxane

(PDMS). Its principal application lies in surface modification, where it imparts hydrophobicity to

surfaces. This property is crucial for preventing the adhesion of PDMS to master molds during

soft lithography and for modifying the surface energy of microchannels to control fluid behavior.

This document provides detailed application notes, experimental protocols, and quantitative

data related to the use of dichlorodimethylsilane in microfluidics.

Application: Surface Modification of Master Molds
for Soft Lithography
In the soft lithography process, a liquid PDMS prepolymer is cast onto a master mold (typically

made of silicon with photoresist features) and cured. To ensure the successful release of the

cured PDMS replica without damaging the delicate microstructures, the surface of the master

mold must be rendered non-adherent to PDMS. Dichlorodimethylsilane is a highly effective

anti-adhesion agent for this purpose.

A key application of dichlorodimethylsilane is as a silanizing agent to create a hydrophobic

monolayer on the master mold's surface. This treatment significantly reduces the surface
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energy of the mold, thereby preventing the formation of strong adhesive bonds with the curing

PDMS.

Experimental Protocol: Vapor-Phase Silanization of
Master Molds
This protocol describes the procedure for rendering a master mold hydrophobic using

dichlorodimethylsilane vapor.

Materials:

Master mold (e.g., SU-8 on a silicon wafer)

Dichlorodimethylsilane (reagent grade)

Vacuum desiccator

Petri dish or other suitable container for the silane

Nitrogen gas (optional, for drying)

Fume hood

Procedure:

Cleaning the Master Mold:

Thoroughly clean the master mold to remove any organic residues or dust particles. This

can be achieved by rinsing with isopropanol followed by deionized water and drying with a

gentle stream of nitrogen.

For silicon-based masters, an oxygen plasma treatment can be performed to create a

fresh, reactive silica surface.

Vapor-Phase Silanization:

Place the clean and dry master mold inside a vacuum desiccator.
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In a fume hood, place a small, open container (e.g., a glass petri dish) containing a few

drops of dichlorodimethylsilane inside the desiccator, next to the master mold. Caution:

Dichlorodimethylsilane is corrosive and reacts with moisture to produce HCl gas. Handle

with appropriate personal protective equipment in a well-ventilated fume hood.

Close the desiccator and apply a vacuum for 1-2 hours. The vacuum environment

facilitates the vaporization of the dichlorodimethylsilane and its uniform deposition onto

the master mold surface.

After the desired time, slowly vent the desiccator inside the fume hood.

Remove the master mold and allow any residual dichlorodimethylsilane vapor to

evaporate completely in the fume hood for at least 30 minutes before use.

Verification of Hydrophobicity (Optional):

The success of the silanization can be qualitatively assessed by placing a small droplet of

water on a non-patterned area of the master. A high contact angle (typically > 90°)

indicates a hydrophobic surface.

Application: Surface Modification of PDMS
Microchannels
The inherent hydrophobicity of native PDMS (water contact angle ~100-110°) can be

undesirable for certain microfluidic applications that require hydrophilic surfaces to facilitate

fluid flow and minimize non-specific protein adsorption. While dichlorodimethylsilane
treatment increases hydrophobicity, understanding its effect is crucial for applications where

differential wettability is required. For instance, selective treatment of certain areas can create

hydrophobic barriers within a microfluidic device.

Quantitative Data: Surface Wettability
The change in surface hydrophobicity after treatment with silanizing agents can be quantified

by measuring the water contact angle.
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Surface Treatment Material
Water Contact
Angle (°)

Reference

Untreated PDMS 94.4 - 108.3 [1]

Untreated Glass ~33.91 [2]

Oxygen Plasma

Treated
PDMS ~60 [3]

Dichlorodimethylsilane

Treated (Vapor

Phase)

Glass/Silicon > 90 (qualitative) [4]

Note: Specific quantitative data for the water contact angle of PDMS treated directly with

dichlorodimethylsilane is not readily available in the provided search results. The value for

glass/silicon is indicative of the hydrophobic nature imparted by the treatment.

Logical and Experimental Workflows
The following diagrams illustrate the key processes involving dichlorodimethylsilane in

microfluidic device fabrication.
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Fig. 1: Workflow for soft lithography using dichlorodimethylsilane.
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Fig. 2: Chemical reaction of dichlorodimethylsilane with a hydroxylated surface.

Application: Preventing PDMS-PDMS Bonding in
Multilayer Devices
For the fabrication of complex, multi-layered microfluidic devices, it is often necessary to

prevent bonding between different PDMS layers during specific fabrication steps.

Dichlorodimethylsilane can be selectively applied to a cured PDMS surface to create a

temporary or permanent non-bonding interface.

Experimental Protocol: Selective Surface Treatment of
PDMS
This protocol outlines a method for selectively treating a PDMS surface to prevent bonding to

another PDMS layer.

Materials:

Cured PDMS slab with microfluidic features

Dichlorodimethylsilane

Applicator (e.g., cotton swab, small brush)
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Fume hood

Procedure:

Masking (Optional):

If only specific areas of the PDMS surface need to be treated, mask the areas that should

remain bondable using a suitable removable mask (e.g., tape).

Application of Dichlorodimethylsilane:

In a fume hood, lightly dampen an applicator with dichlorodimethylsilane.

Gently and evenly apply a thin layer of the dichlorodimethylsilane to the desired areas of

the PDMS surface. Exercise caution to avoid excess application, which can lead to pooling

and uneven surface properties.

Evaporation:

Allow the dichlorodimethylsilane to react with the PDMS surface and for the solvent and

byproducts to evaporate completely in the fume hood. This may take 15-30 minutes.

Assembly:

The treated PDMS layer can now be brought into contact with another PDMS layer

(typically activated by oxygen plasma for bonding on untreated areas) for the assembly of

the multilayer device. The dichlorodimethylsilane-treated areas will resist bonding.

Quantitative Data: PDMS Bonding Strength
While specific data for the bond strength of plasma-treated PDMS on a

dichlorodimethylsilane-modified surface is not available in the provided search results, the

following table provides context on the bond strengths achieved with other common methods.

This highlights the importance of surface treatment for achieving robust bonding.
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Bonding Method Substrates
Bond Strength
(kPa)

Reference

Oxygen Plasma PDMS-PDMS >600 (average) [2]

Partial Curing PDMS-PDMS >600 (average) [2]

Uncured PDMS

Adhesive
PDMS-PDMS >600 (average) [2]

Corona Discharge PDMS-PDMS ~300 (average) [5]

TMSPMA Silane

Treatment
PDMS-LiNbO₃ ~500 (maximum) [1]

This table illustrates that strong covalent bonds can be formed between PDMS layers using

various activation techniques. The application of dichlorodimethylsilane as an anti-adhesion

agent would be expected to significantly reduce or eliminate this bond strength in the treated

areas.

Summary and Conclusion
Dichlorodimethylsilane is a critical reagent in the fabrication of PDMS-based microfluidic

devices. Its primary role as a silanizing agent is to create a hydrophobic, low-energy surface on

master molds, facilitating the clean release of PDMS replicas. This is a fundamental step in the

soft lithography workflow. Furthermore, its ability to modify surface properties allows for the

selective prevention of bonding in the assembly of complex, multi-layered devices. The

protocols provided herein offer a foundation for the effective use of dichlorodimethylsilane,

while the quantitative data underscores the significant impact of surface modification on the

properties of microfluidic devices. Researchers and professionals in drug development can

leverage these techniques to reliably fabricate sophisticated microfluidic platforms for a wide

range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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